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Moexipril-d4 Hydrochloride

Cat. No.: B1162733
M. Wt: 539.05
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Deuterated Analogues in Advanced Pharmaceutical Research

Deuterated analogues, where one or more hydrogen atoms are replaced by deuterium (B1214612), are of particular significance in advanced pharmaceutical research. hwb.gov.in This is primarily due to the "kinetic isotope effect" (KIE). portico.orgtandfonline.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. unibestpharm.comtandfonline.com This increased bond strength can make the molecule more resistant to metabolic breakdown by enzymes, such as those in the cytochrome P450 (CYP) family. portico.orgtandfonline.comnih.gov

This enhanced metabolic stability can lead to several advantageous properties for a drug candidate, including:

Improved Pharmacokinetics: A slower rate of metabolism can result in a longer drug half-life, potentially allowing for less frequent dosing. wikipedia.orgresearchgate.net

Reduced Toxicity: By altering metabolic pathways, deuteration can decrease the formation of toxic metabolites. unibestpharm.comclearsynth.com

Enhanced Efficacy and Safety: By optimizing the drug's profile, deuteration can lead to improved therapeutic outcomes. clearsynth.comnih.gov

The ability to finely tune a drug's properties through deuteration has established it as a valuable strategy in drug discovery and development. hwb.gov.innih.gov

Rationale for Deuterium Incorporation in Drug Substances for Research Applications

The primary rationale for incorporating deuterium into drug substances for research applications stems from its utility in a variety of analytical and metabolic studies. hwb.gov.inclearsynth.com Deuterium's unique atomic mass allows it to be easily distinguished from hydrogen by mass spectrometry, a cornerstone of modern bioanalysis. musechem.comunibestpharm.com

Key research applications for deuterated compounds include:

Metabolism Studies: Deuterium labeling enables researchers to accurately track the metabolic fate of a drug in the body, providing crucial information for understanding its pharmacokinetics. clearsynth.com

Internal Standards in Bioanalysis: Deuterated analogues are considered the gold standard for use as internal standards in quantitative mass spectrometry assays. texilajournal.comclearsynth.comaptochem.com They exhibit nearly identical chemical and physical properties to the non-labeled analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization. aptochem.com This co-elution and similar behavior compensate for variations in the analytical process, leading to highly accurate and precise quantification of the target drug in complex biological matrices like blood and plasma. texilajournal.comclearsynth.com

Mechanistic Studies: The kinetic isotope effect can be exploited to investigate the mechanisms of enzyme-catalyzed reactions, helping to identify which C-H bond cleavages are rate-limiting steps in a drug's metabolism. portico.orgnih.gov

Overview of Moexipril (B10654) as an Angiotensin-Converting Enzyme (ACE) Inhibitor

Moexipril is a medication used for the treatment of high blood pressure (hypertension). wikipedia.orgdrugbank.commayoclinic.org It belongs to a class of drugs known as angiotensin-converting enzyme (ACE) inhibitors. wikipedia.orgontosight.ai Moexipril itself is a prodrug, meaning it is inactive until it is metabolized in the body to its active form, moexiprilat (B1677388). wikipedia.orgnih.govnih.gov

The mechanism of action of moexiprilat involves the inhibition of the angiotensin-converting enzyme. drugbank.comfda.gov ACE plays a key role in the renin-angiotensin-aldosterone system (RAAS), a hormonal cascade that regulates blood pressure. patsnap.com ACE converts the inactive peptide angiotensin I into the potent vasoconstrictor angiotensin II. fda.govpatsnap.com Angiotensin II narrows blood vessels, leading to an increase in blood pressure. patsnap.comwebmd.com By blocking ACE, moexiprilat decreases the production of angiotensin II, which results in the relaxation of blood vessels, a lowering of blood pressure, and a reduced workload on the heart. ontosight.aipatsnap.comwebmd.com

Table 1: Key Properties of Moexipril

Property Description
Drug Class Angiotensin-Converting Enzyme (ACE) Inhibitor wikipedia.orgontosight.ai
Primary Use Treatment of Hypertension wikipedia.orgdrugbank.commayoclinic.org
Form Prodrug (Moexipril) wikipedia.orgnih.govnih.gov
Active Metabolite Moexiprilat wikipedia.orgnih.govnih.gov
Mechanism of Action Inhibits the conversion of angiotensin I to angiotensin II drugbank.comfda.gov

Role of Moexipril-d4 Hydrochloride in Contemporary Research Methodologies

This compound is the deuterated analogue of Moexipril Hydrochloride. The "d4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium. This isotopic labeling makes this compound an invaluable tool in modern research, particularly in the field of bioanalysis. medchemexpress.com

The primary role of this compound is to serve as an internal standard for the quantification of moexipril and its active metabolite, moexiprilat, in biological samples. texilajournal.comaptochem.com When conducting pharmacokinetic studies or therapeutic drug monitoring, researchers need to measure the precise concentration of the drug in plasma or other biological fluids. Mass spectrometry, often coupled with liquid chromatography (LC-MS), is the preferred method for this type of analysis due to its high sensitivity and specificity. texilajournal.com

In a typical LC-MS bioanalytical method, a known amount of this compound is added to the biological sample before it is processed. Because it is chemically almost identical to moexipril, the deuterated standard experiences the same potential losses during sample preparation and the same variations in instrument response. aptochem.com By comparing the mass spectrometer's signal for the non-labeled moexipril to the signal for the known quantity of this compound, researchers can accurately and reliably determine the concentration of the drug in the original sample. clearsynth.com This approach significantly improves the robustness and precision of the bioanalytical method. aptochem.com

Table 2: Research Applications of this compound

Application Description
Internal Standard Used in mass spectrometry-based bioanalytical methods to ensure accurate and precise quantification of moexipril. texilajournal.comclearsynth.comaptochem.com
Pharmacokinetic Studies Facilitates the reliable measurement of moexipril concentrations in biological fluids over time. clearsynth.com
Method Validation Helps to validate the robustness and reliability of analytical procedures for moexipril. clearsynth.com

Properties

Molecular Formula

C₂₇H₃₁D₄ClN₂O₇

Molecular Weight

539.05

Synonyms

(3S)-2-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic Acid-d4 Hydrochloride;  CI-925-d4;  RS-10085-197-d4;  SPM-925-d4;  Fempress-d4;  Perdix-d4;  Univasc-d4; 

Origin of Product

United States

Synthetic Methodologies and Deuterium Incorporation for Moexipril D4 Hydrochloride

Strategies for Deuterium (B1214612) Introduction at Specific Positions within the Moexipril (B10654) Scaffold

The introduction of deuterium into the Moexipril molecule can be achieved through two primary strategies: the use of deuterated precursors during synthesis (precursor deuteration) or the exchange of hydrogen for deuterium on the already formed Moexipril molecule (post-synthesis exchange). The choice of strategy depends on the desired location of the deuterium atoms, the stability of the target molecule under exchange conditions, and the availability of deuterated starting materials.

Precursor Deuteration Approaches

Precursor deuteration is a common and effective method for incorporating deuterium at specific, non-labile positions within a molecule. researchgate.net This approach involves the synthesis of the target compound using starting materials that already contain deuterium at the desired locations. For Moexipril-d4 Hydrochloride, this would typically involve the synthesis of a deuterated version of one of the key building blocks.

A plausible precursor deuteration strategy for this compound would involve the use of d4-labeled L-alaninol. The standard synthesis of Moexipril involves the coupling of N-[(S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine with a tetrahydroisoquinoline derivative. By starting with a deuterated form of the L-alanine portion, the deuterium atoms can be precisely placed within the final Moexipril scaffold.

Illustrative Synthetic Step using a Deuterated Precursor:

StepReactant 1Reactant 2ProductDescription
1L-Alanine-d4Thionyl chloride, EthanolL-Alanine-d4 ethyl ester hydrochlorideEsterification of the deuterated amino acid.
2L-Alanine-d4 ethyl ester hydrochlorideSodium borohydrideL-Alaninol-d4Reduction of the ester to the corresponding alcohol.
3L-Alaninol-d4(Appropriate protecting groups)Protected L-Alaninol-d4Protection of the amino and hydroxyl groups for subsequent reactions.

This deuterated intermediate can then be carried through the remaining steps of the Moexipril synthesis. The use of deuterated reagents like lithium aluminum deuteride (B1239839) (LiAlD4) or sodium borodeuteride (NaBD4) can also be employed to introduce deuterium during the synthesis of key precursors. chemicalbook.comgoogle.com

Post-synthesis Deuterium-Hydrogen Exchange Methods

Post-synthesis deuterium-hydrogen (H-D) exchange offers an alternative method for introducing deuterium into a molecule. This technique involves treating the final, non-deuterated compound with a deuterium source, often in the presence of a catalyst, to facilitate the exchange of hydrogen atoms for deuterium. nih.gov This method is particularly useful for introducing deuterium at positions with acidic protons or at sites that can be activated by a catalyst.

For Moexipril, H-D exchange could potentially be used to label specific positions. For instance, catalytic H-D exchange using a palladium catalyst (Pd/C) and a deuterium source like deuterium oxide (D2O) can be effective for deuterating benzylic positions. nih.gov In the context of Moexipril, this could potentially be applied to the tetrahydroisoquinoline ring system. However, controlling the selectivity of H-D exchange can be challenging, and it may lead to a mixture of isotopologues with varying levels of deuteration. chem-station.com Furthermore, the conditions required for H-D exchange, such as high temperatures or the use of strong acids or bases, may not be compatible with the functional groups present in the Moexipril molecule, potentially leading to degradation.

Novel Synthetic Routes for this compound

While a specific novel synthetic route for this compound is not extensively documented in publicly available literature, a plausible approach can be designed based on the known synthesis of Moexipril and general deuteration techniques. A key intermediate in the synthesis of many ACE inhibitors is ethyl (R)-2-hydroxy-4-phenylbutanoate. nih.govresearchgate.net A novel route could focus on the deuteration of this or a similar precursor.

One potential novel approach could involve the asymmetric reduction of a deuterated precursor. For example, the synthesis could start from a deuterated phenylpropionic acid derivative, which is then converted to the corresponding α-keto ester. Asymmetric hydrogenation of this deuterated keto ester using a chiral catalyst and a deuterium source could yield the desired deuterated hydroxy ester with high stereoselectivity.

Plausible Novel Synthetic Route Outline:

StepDescriptionKey Reagents
1Synthesis of deuterated 4-phenylbutanoic acidDeuterated starting materials, standard organic reactions
2Conversion to ethyl 2-oxo-4-phenylbutanoate-d4Oxalyl chloride, ethanol
3Asymmetric reduction to ethyl (R)-2-hydroxy-4-phenylbutanoate-d4Chiral catalyst (e.g., Ru-BINAP), D2 gas
4Conversion to ethyl (S)-2-amino-4-phenylbutanoate-d4Standard functional group transformations
5Coupling with L-alanineStandard peptide coupling reagents
6Coupling with the tetrahydroisoquinoline moietyStandard peptide coupling reagents
7Deprotection and salt formationHCl

This route offers the advantage of introducing deuterium early in the synthesis and controlling the stereochemistry, which is crucial for the biological activity of ACE inhibitors.

Characterization of Isotopic Purity and Deuterium Enrichment Levels

The characterization of this compound is essential to confirm its chemical structure, isotopic purity, and the level of deuterium enrichment. The two primary analytical techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): This technique is used to determine the positions and extent of deuterium incorporation. The absence or reduction in the intensity of proton signals at specific chemical shifts compared to the non-deuterated standard indicates the presence of deuterium at those positions.

²H NMR (Deuterium NMR): This method directly detects the deuterium nuclei, providing a spectrum that shows the locations of the deuterium atoms within the molecule.

¹³C NMR (Carbon-13 NMR): The coupling patterns between carbon and deuterium (C-D coupling) can provide further confirmation of the location of deuterium labeling.

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight of the compound. nih.gov The mass difference between the deuterated and non-deuterated Moexipril will correspond to the number of deuterium atoms incorporated.

Tandem Mass Spectrometry (MS/MS): By fragmenting the molecule and analyzing the masses of the resulting fragments, MS/MS can help to pinpoint the location of the deuterium atoms within the molecular structure. nih.gov

Data Table: Analytical Techniques for Characterization

TechniqueInformation Provided
¹H NMRLocation and percentage of deuterium incorporation (by signal reduction).
²H NMRDirect detection and location of deuterium atoms.
¹³C NMRConfirmation of deuterium location through C-D coupling.
HRMSAccurate molecular weight and confirmation of the number of deuterium atoms.
MS/MSFragmentation patterns to determine the position of deuterium labels.

The combination of these techniques allows for a comprehensive characterization of this compound, ensuring its suitability for use as an internal standard. rsc.org

Optimization of Synthesis for Research Scale Production

The synthesis of deuterated compounds for research purposes requires careful optimization to ensure a reliable supply of high-quality material. Key considerations for optimizing the synthesis of this compound at a research scale include:

Cost-Effectiveness of Deuterated Reagents: Deuterated starting materials and reagents can be expensive. juniperpublishers.com The synthetic route should be designed to use these materials efficiently and, if possible, introduce the deuterium in a later stage of the synthesis to minimize losses.

Reaction Conditions: Reaction parameters such as temperature, reaction time, and catalyst loading should be optimized to maximize the yield and isotopic enrichment while minimizing the formation of impurities.

Purification Methods: Efficient purification techniques, such as flash chromatography or preparative high-performance liquid chromatography (HPLC), are crucial for isolating the desired deuterated compound with high chemical and isotopic purity.

Scalability: While the initial synthesis may be performed on a small scale, the methodology should be amenable to scaling up to produce the quantities required for ongoing research needs. bionauts.jp

Analytical Monitoring: In-process analytical controls, such as thin-layer chromatography (TLC) or LC-MS, should be used to monitor the progress of the reaction and ensure the desired product is being formed.

By carefully considering these factors, a robust and efficient synthesis of this compound can be developed to support its use in pharmaceutical research.

Advanced Analytical Applications of Moexipril D4 Hydrochloride

Development of Quantitative Bioanalytical Methods Utilizing Moexipril-d4 Hydrochloride as an Internal Standard

The development of robust and reliable quantitative bioanalytical methods is fundamental to drug discovery and development. This compound is the preferred internal standard for the quantification of moexipril (B10654) in complex biological matrices. Its use mitigates potential inaccuracies arising from sample extraction, handling, and instrument variability, a principle that is strongly recommended by regulatory agencies for bioanalytical method validation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological fluids due to its high sensitivity, specificity, and speed. nih.govlcms.cz The development of such methods for moexipril relies heavily on the use of an appropriate internal standard like this compound to ensure data integrity. nih.gov

Selection of Mass Transitions and Fragmentation Pathways

A cornerstone of LC-MS/MS method development is the selection of specific precursor-to-product ion transitions in a process known as Multiple Reaction Monitoring (MRM). nih.gov This technique provides exceptional specificity by monitoring a unique fragmentation pathway for the analyte and the internal standard.

For moexipril, the protonated molecule [M+H]⁺ is typically selected as the precursor ion. Based on its molecular weight, this ion has a mass-to-charge ratio (m/z) of approximately 499.4. nih.govtsijournals.com Upon collision-induced dissociation in the mass spectrometer, this precursor ion breaks apart into characteristic product ions. One of the major fragmentation pathways involves the cleavage of the ester and amide bonds, producing stable product ions. tsijournals.com A commonly monitored transition for moexipril is m/z 499.4 → 234.2. nih.gov

As the internal standard, this compound has a mass four units higher than moexipril. Therefore, its protonated precursor ion [M+H]⁺ is observed at m/z 503.4. It is designed to follow the same fragmentation pathway as the unlabeled drug. Consequently, a key product ion for Moexipril-d4 would be expected at m/z 238.2, assuming the deuterium (B1214612) labels are retained on that fragment. Monitoring these unique mass transitions for both the analyte and the internal standard allows for precise quantification, even in the presence of interfering substances. core.ac.uk

Table 1: Selected Mass Transitions for Moexipril and this compound in LC-MS/MS Analysis
CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Moexipril499.4234.2 nih.gov
This compound (Predicted)503.4238.2

Application in Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies in Animal Models

Accurate quantification of drug concentrations in biological samples is essential for characterizing its pharmacokinetic (PK) and pharmacodynamic (PD) properties in preclinical animal models. nih.gov The use of this compound in LC-MS/MS assays provides the high-quality data needed to understand how a potential drug is absorbed, distributed, metabolized, and excreted. nih.gov

Quantification in Biological Matrices (e.g., plasma, tissue homogenates, urine) from Research Animals

Preclinical studies often require measuring drug concentrations in a variety of complex biological matrices collected from research animals such as rats and dogs. nih.gov These matrices, including plasma, tissue homogenates, and urine, contain numerous endogenous compounds that can interfere with the analysis. scielo.br

The specificity of the MRM scan mode in LC-MS/MS, combined with the use of a stable isotope-labeled internal standard like this compound, allows for the accurate quantification of moexipril and its active metabolite, moexiprilat (B1677388), in these challenging samples. nih.gov High-performance liquid chromatography has been successfully used to analyze moexipril in biological fluids like serum and urine. jocpr.com For example, studies monitoring the metabolism of moexipril to moexiprilat have been conducted in rat urine and in liver microsomal preparations from both rats and humans. nih.gov The internal standard corrects for any loss of analyte during the extensive sample preparation steps (e.g., protein precipitation, liquid-liquid extraction) required to clean up these complex samples before injection into the LC-MS/MS system.

Table 2: Application of Quantitative Analysis in Preclinical Research
Biological MatrixResearch AnimalPurpose of QuantificationReference
PlasmaRat, DogDetermine systemic exposure and elimination half-life. nih.gov
UrineRatAssess renal excretion of parent drug and metabolites. nih.gov
Liver MicrosomesRat, HumanInvestigate metabolic pathways and rate of metabolism. nih.gov
Tissue Homogenates (e.g., aorta, heart, kidney)RatEvaluate drug distribution into target tissues. researchgate.net
Evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Preclinical Species

ADME studies describe the disposition of a drug within an organism and are critical for understanding its efficacy and safety profile. Moexipril is a prodrug that is incompletely absorbed and then hydrolyzed in the liver to its pharmacologically active metabolite, moexiprilat. wikipedia.orgresearchgate.net

The precise concentration-time data generated using this compound as an internal standard are used to construct the ADME profile. For instance, after oral administration in animal models, blood samples are taken at multiple time points to determine the rate and extent of absorption (bioavailability) and the elimination half-life. nih.gov Studies in spontaneously hypertensive rats have shown that oral administration of moexipril leads to a significant and dose-dependent inhibition of angiotensin-converting enzyme (ACE) activity in plasma and various tissues, including the aorta, heart, and kidney. researchgate.net The bioavailability of moexipril is about 13%, and this is significantly affected by food intake. drugs.com The primary routes of excretion for moexipril and its metabolites are through feces (approximately 50%) and urine (approximately 13%). wikipedia.org The reliable data obtained from assays standardized with this compound are indispensable for accurately characterizing these key ADME parameters.

Utilization in Metabolic Pathway Elucidation and Metabolite Identification Studies

This compound, a deuterium-labeled analog of Moexipril Hydrochloride, serves as an invaluable tool in advanced analytical studies, particularly in the elucidation of metabolic pathways and the identification of metabolites. The incorporation of a stable heavy isotope of hydrogen provides a distinct mass signature that allows for precise tracking and differentiation of the parent compound and its metabolic products from endogenous molecules within complex biological systems.

Tracing Moexipril Metabolism to Moexiprilat and Other Metabolites using Deuterium Labeling

The primary metabolic fate of moexipril, a prodrug, is its bioactivation to the pharmacologically active metabolite, moexiprilat. nih.govwikipedia.orgsmpdb.ca This conversion occurs through the hydrolysis of an ethyl ester group, a reaction primarily catalyzed by esterases in the liver. smpdb.canih.gov The use of this compound is instrumental in tracing this specific metabolic transformation. When introduced into an in vitro or in vivo system, the deuterium-labeled parent drug is metabolized to moexiprilat-d4.

Analytical techniques such as high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ES-MS) are employed to monitor this process. nih.govresearchgate.net The mass spectrometer can be programmed to selectively detect the mass-to-charge ratio (m/z) of Moexipril-d4 and its predicted deuterated metabolites. This stable isotope labeling strategy offers significant advantages:

Unambiguous Identification: It allows researchers to distinguish drug-related metabolites from endogenous compounds or artifacts in the biological matrix.

Precise Quantification: this compound can be used as an internal standard for the quantification of unlabeled moexipril, improving the accuracy and precision of pharmacokinetic studies. medchemexpress.com

Pathway Confirmation: The detection of moexiprilat-d4 following the administration of this compound provides direct evidence of the hydrolytic metabolic pathway.

Beyond the principal conversion to moexiprilat, studies have indicated that both moexipril and moexiprilat can be further metabolized into other compounds, such as diketopiperazine derivatives. drugs.com The deuterium label from this compound would be retained in these subsequent metabolites, facilitating their discovery and structural characterization within complex metabolite profiles.

In vitro Metabolic Stability Assessment in Liver Microsomes and Hepatocytes from Research Species

In vitro metabolic stability assays are crucial in early drug development to predict the in vivo clearance of a compound. admeshop.comresearchgate.net These assays typically utilize subcellular fractions like liver microsomes or whole cells like hepatocytes from various preclinical species and humans. researchgate.netcreative-bioarray.com this compound is an ideal substrate for these assessments.

The general procedure involves incubating a known concentration of this compound with liver microsomes or hepatocytes. admeshop.comnih.gov Samples are collected at various time points, and the reaction is quenched. The concentration of the remaining parent compound (this compound) is then measured using LC-MS. springernature.com The rate of disappearance of the compound is used to determine its intrinsic clearance (CLint), a measure of the metabolic capacity of the liver for that specific compound. researchgate.net

Research has shown that the metabolism of moexipril to moexiprilat can be effectively studied in liver microsomal preparations. nih.govnih.gov Interestingly, comparative studies have indicated species-specific differences in metabolic rates; for instance, rat liver microsomal preparations were found to be more effective in producing moexiprilat compared to those derived from human liver cell lines. nih.govdrugbank.comresearchgate.net

Table 1: Representative Data for In Vitro Metabolic Stability of this compound

Time (minutes)% Moexipril-d4 HCl Remaining (Rat Liver Microsomes)% Moexipril-d4 HCl Remaining (Human Liver Microsomes)% Moexipril-d4 HCl Remaining (Rat Hepatocytes)
0100100100
5859290
15607875
30406555
60154530

This table presents illustrative data to demonstrate the concept of metabolic stability assessment. Actual results may vary based on experimental conditions.

Identification and Characterization of Phase I and Phase II Metabolites in Research Systems

Drug metabolism is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. The use of this compound greatly aids in the comprehensive identification of metabolites from both phases.

Phase I Metabolism: Phase I reactions introduce or expose functional groups on the parent molecule. For moexipril, the primary Phase I metabolic reaction is the hydrolysis of the ethyl ester to form the carboxylic acid, moexiprilat. nih.govsmpdb.ca This is the key bioactivation step. As previously mentioned, further Phase I metabolism can lead to the formation of diketopiperazine derivatives. drugs.com In studies using this compound, researchers would screen for mass signals corresponding to the deuterated parent drug that has undergone these specific chemical modifications. While computer modeling has suggested other potential metabolites, in vitro studies with liver microsomes have predominantly identified moexiprilat as the sole metabolite detected. nih.govdrugbank.comresearchgate.net

Phase II Metabolism: Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. nih.gov Common conjugation reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation. The hydroxyl and carboxyl groups on moexiprilat make it a potential substrate for these enzymes.

When using this compound, analysts search for mass signals corresponding to the deuterated moexiprilat molecule plus the mass of the conjugating group (e.g., +176 Da for glucuronic acid). The presence of the d4-isotope pattern in the mass spectrum of a potential conjugate confirms its origin from the administered drug. While moexiprilat is the major identified active metabolite, a complete metabolic profile would involve searching for these Phase II conjugates in biological fluids from preclinical research systems. nih.gov

Table 2: Summary of Identified and Potential Metabolites of Moexipril

MetaboliteMetabolic PhaseReaction TypeStatus
MoexiprilatPhase IEster HydrolysisConfirmed nih.govdrugbank.comeurekaselect.com
Diketopiperazine DerivativePhase IIntramolecular CyclizationReported drugs.com
Moexiprilat GlucuronidePhase IIGlucuronidationPotential

Mechanistic Research and in Vitro Studies Involving Moexipril D4 Hydrochloride

Elucidation of Enzyme Kinetics and Inhibitory Mechanisms of Moexipril (B10654) and Moexiprilat (B1677388)

Moexipril is a prodrug that is rapidly hydrolyzed in vivo to its pharmacologically active diacid metabolite, moexiprilat nih.gov. The primary mechanism of action is the inhibition of ACE, but research has uncovered other enzymatic interactions.

Moexiprilat is a potent inhibitor of angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system drugbank.com. In vitro studies have demonstrated that moexiprilat exhibits a higher inhibitory potency against both plasma ACE and purified ACE from rabbit lung compared to enalaprilat, another widely used ACE inhibitor nih.govresearchgate.net. The active metabolite, moexiprilat, is approximately 1000 times more potent than its parent compound, moexipril, in inhibiting ACE drugbank.com.

Kinetic studies have quantified the inhibitory capacity of moexiprilat, revealing an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) of 2.1 nM against ACE caymanchem.com. In vivo experiments in spontaneously hypertensive rats complement these findings; oral administration of moexipril at 10 mg/kg resulted in a 98% inhibition of plasma ACE activity after one hour, with a substantial 56% inhibition persisting even after 24 hours nih.gov. This demonstrates both the potency and the long-lasting effect of the inhibitor on its primary target enzyme.

Beyond its well-established role as an ACE inhibitor, moexipril has been identified as a novel inhibitor of cAMP phosphodiesterase-4 (PDE4) nih.govnih.gov. This discovery was initiated through a high-throughput computational screening of a drug database, which was later confirmed experimentally researchgate.net. Moexipril was found to inhibit the hydrolysis of cAMP by several PDE4 isoforms (PDE4A4, PDE4B2, and PDE4D5) in the micromolar range researchgate.net.

The inhibition was most potent against the PDE4B2 isoform, and kinetic studies suggest a binding mode that is competitive with the enzyme's natural substrate, cAMP researchgate.net. While moexipril itself is a moderate inhibitor, one of its structural analogues demonstrated a 7-fold higher affinity for PDE4, highlighting the potential for developing more potent PDE4 inhibitors from a moexipril scaffold researchgate.net. Further investigation showed that moexipril's inhibitory activity was specific, as it showed no significant effect on other phosphodiesterase families, such as PDE5 or PDE8A researchgate.net. Research has also shown that moexipril can inhibit the esterase activity of human Carbonic Anhydrase-I and -II at micromolar concentrations researchgate.net.

In Vitro Inhibitory Activity of Moexipril and Analogues against PDE4B2
CompoundTarget EnzymeIC₅₀ (μM)Notes
MoexiprilPDE4B238Parent compound researchgate.net
Compound 8 (analogue)PDE4B26.97-fold more potent than moexipril researchgate.net
Compound 7 (analogue)PDE4B289Analogue with lower potency researchgate.net
(rac)-rolipramPDE4B21Reference PDE4 inhibitor researchgate.net

Receptor Binding and Ligand-Target Interaction Studies in Recombinant Systems

The therapeutic effects of ACE inhibitors are linked not only to the reduction of angiotensin II but also to the potentiation of bradykinin (B550075), a vasodilator peptide that is also degraded by ACE drugbank.com. Studies on isolated, endothelium-denuded segments of the rabbit jugular vein have shown that moexiprilat enhances the constrictor response to bradykinin, an effect mediated by the bradykinin B2 receptor nih.govnih.govresearchgate.net.

Interestingly, the efficacy of moexiprilat in potentiating the B2 receptor-mediated effects of bradykinin appears to be independent of its ACE-inhibiting properties nih.gov. Further investigation suggests that this potentiation does not result from a change in the binding affinity of the B2 receptor or prevention of its desensitization. Instead, it may involve an increase in the intrinsic activity of unoccupied B2 receptor molecules nih.gov. While ramiprilat (B1678798) did not alter the binding of [³H]-bradykinin to membrane fractions in one study, the collective findings point to a significant functional interaction between certain ACE inhibitors, including moexiprilat, and the bradykinin B2 receptor signaling pathway nih.gov.

Moexipril-d4 as a Probe for Biochemical Pathway Analysis in in vitro Models

Stable isotope-labeled compounds like Moexipril-d4 hydrochloride are not typically used as direct probes to elucidate biochemical pathways. Instead, their primary and critical role in in vitro research is to serve as internal standards for analytical quantification nih.govdrugbank.com. In studies examining the metabolism and enzymatic interactions of moexipril, Moexipril-d4 is added to biological samples (e.g., plasma, tissue homogenates) at a known concentration.

During analysis by techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS), the deuterated standard co-elutes with the non-deuterated analyte (moexipril and its metabolite moexiprilat) nih.gov. Because Moexipril-d4 is chemically identical to moexipril but has a different mass, the mass spectrometer can distinguish between them. This allows for highly accurate and precise measurement of the concentration of the parent drug and its active metabolite by correcting for any sample loss during preparation and analysis. This precise quantification is fundamental for constructing accurate pharmacokinetic models and correlating specific drug concentrations with the observed biochemical or physiological effects in in vitro systems.

Computational Chemistry and Molecular Dynamics Simulations of Moexipril-d4 Binding and Activity

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for understanding the binding and activity of drugs at a molecular level. Such studies are performed on the active compound, moexipril or moexiprilat, as the minor mass difference in Moexipril-d4 does not significantly alter binding interactions in these models.

The identification of moexipril as a PDE4 inhibitor was directly supported by molecular docking studies nih.govresearchgate.net. These simulations predicted that moexipril could feasibly bind to the catalytic pocket of the PDE4 enzyme researchgate.net. The best-scoring docking pose was evaluated against the co-crystal structure of the PDE4D catalytic domain, providing a structural hypothesis for the experimentally observed inhibition nih.gov.

For ACE, molecular docking and MD simulations are routinely used to explore the interaction mechanisms of the 'pril' class of inhibitors nih.govsemanticscholar.org. These simulations can reveal key chemical interactions, such as those between the inhibitor and the zinc ion in the enzyme's active site, and predict binding stability researchgate.netnih.gov. Although a specific co-crystal structure of moexiprilat with ACE may not be publicly available, the binding mode can be inferred from structures of closely related inhibitors like lisinopril (B193118) or captopril (B1668294) in complex with ACE semanticscholar.org. Such computational analyses provide valuable insights into the structural basis for the potent and selective inhibition of ACE by moexiprilat.

Degradation Pathways and Stability Research of Moexipril D4 Hydrochloride

Forced Degradation Studies under Various Stress Conditions

Forced degradation, or stress testing, is a critical process in pharmaceutical analysis that helps to identify the likely degradation products and establish the intrinsic stability of a molecule. Studies conducted on the non-labeled compound, Moexipril (B10654), provide a strong predictive basis for the degradation behavior of Moexipril-d4 Hydrochloride, as the fundamental chemical structure is the same. These studies are typically performed under conditions more severe than accelerated stability testing, as outlined by the International Conference on Harmonisation (ICH) guidelines (Q1A R2). nih.govresearchgate.netscispace.comresearchgate.net

Moexipril has been subjected to a range of stress conditions, including hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress. nih.govscispace.comresearchgate.net The compound was found to be susceptible to degradation under hydrolytic, oxidative, and photolytic conditions. nih.govresearchgate.net However, it demonstrated notable stability under thermal stress conditions. nih.govresearchgate.netscispace.com The degradation profile varies significantly with the type of stress applied, leading to the formation of different sets of degradation products.

The following table summarizes the outcomes of forced degradation studies on Moexipril, which are anticipated to be analogous for this compound.

Stress ConditionReagent/MethodOutcomeDegradation Products Formed
Hydrolytic (Acidic) 0.1M HClSignificant DegradationFour products (DP1, DP2, DP4, DP5)
Hydrolytic (Basic) 0.1M NaOHSignificant DegradationThree products (DP2, DP3, DP4)
Hydrolytic (Neutral) WaterSignificant DegradationThree products (DP1, DP4, DP5)
Oxidative 3-30% H₂O₂Significant DegradationThree products (DP1, DP4, DP5)
Photolytic UV light (254 nm)Significant DegradationTwo products (DP4, DP5)
Thermal Heat (80°C)StableNo significant degradation

Identification and Structural Elucidation of Degradation Products of this compound

Following forced degradation, the resulting mixtures are analyzed to separate, identify, and characterize the degradation products (DPs). For Moexipril, a total of five primary degradation products have been identified using advanced analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS). nih.govresearchgate.netscispace.com The fragmentation patterns of the degradants are compared with that of the parent drug to propose their structures. nih.govresearchgate.net

The primary degradation pathways for Moexipril, and by extension this compound, involve hydrolysis of the ethyl ester group to form its active metabolite, Moexiprilat (B1677388) (DP4), and cyclization to form diketopiperazine derivatives. nih.govsmpdb.cawikipedia.orgnih.gov

The table below details the identified degradation products of Moexipril. For this compound, the mass of each degradant would be expected to increase by four atomic mass units, assuming the deuterium (B1214612) label is retained on the core structure of the degradation product.

Degradant IDProposed Structure / NameMolecular Formula (of Moexipril Degradant)Observed Mass (m/z) [M+H]⁺ (of Moexipril Degradant)Formation Conditions
DP1 Diketopiperazine derivativeC₂₅H₃₀N₂O₅455.2227Acidic, Neutral, Oxidative
DP2 Moexipril diketopiperazineC₁₅H₁₇NO₅309.1441Acidic, Basic
DP3 Ethyl 2-amino-4-phenylbutanoateC₁₂H₁₈NO₂208.1338Basic
DP4 MoexiprilatC₂₅H₃₀N₂O₇407.1819Acidic, Basic, Neutral, Oxidative, Photolytic
DP5 (S)-2-((S)-1-carboxyethylamino)-4-phenylbutanoic acidC₁₅H₁₈NO₅292.1171Acidic, Neutral, Oxidative, Photolytic

Stability Testing Protocols for this compound Reference Standards in Research Settings

Establishing a robust stability testing protocol is essential for ensuring the integrity and accuracy of a reference standard like this compound. While a specific protocol for the deuterated standard is not publicly detailed, a general protocol can be constructed based on established practices for pharmaceutical reference standards and the known stability of Moexipril. nist.gov

Key Components of a Stability Protocol:

Storage Conditions: Based on data for Moexipril Hydrochloride, the reference standard should be stored at controlled cold temperatures, typically +4°C, and protected from moisture by being kept in a desiccator. Long-term storage at -20°C or lower may also be considered. The material should be protected from light.

Stability-Indicating Method: A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or MS detection, is required. researchgate.netnih.govresearchgate.net The method must be capable of separating this compound from all its potential degradation products and any process-related impurities. researchgate.net

Testing Frequency: The standard should be tested at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months) to monitor its purity and degradation profile over time.

Parameters to be Monitored:

Appearance: Any change in physical appearance (color, form) should be noted.

Purity Assay: The purity of the standard should be determined using the stability-indicating method. A decrease in purity over time indicates degradation.

Impurity Profile: The levels of known and unknown impurities should be quantified. An increase in specific degradation products or the appearance of new peaks would signal instability.

Water Content: As moisture is a key factor in the degradation of Moexipril, the water content should be monitored, especially if the container is opened multiple times. nih.gov

Acceptance Criteria: Pre-defined limits for purity and impurity levels must be established. If the standard falls outside these specifications, its expiry date may need to be revised.

Impact of Isotopic Labeling on Degradation Kinetics and Pathways

The substitution of hydrogen atoms with deuterium in this compound can have a measurable impact on the rate of its degradation, a phenomenon known as the Kinetic Isotope Effect (KIE). musechem.com The KIE arises because the carbon-deuterium (C-D) bond has a lower vibrational frequency and is stronger than the carbon-hydrogen (C-H) bond. musechem.com Consequently, reactions that involve the cleavage of a C-D bond as the rate-determining step will proceed more slowly than the corresponding C-H bond cleavage.

Influence on Degradation Kinetics: If the deuterium labels in this compound are located at positions that are involved in a rate-limiting step of a degradation pathway, that pathway's rate will be slower compared to the non-labeled Moexipril. For instance, if a deuterium atom is on a carbon adjacent to a site of oxidation, its removal could be a rate-limiting step, thereby slowing down the oxidative degradation process.

Stability of the Label: For this compound to serve as a reliable internal standard in quantitative analysis, the deuterium labels must be stable and not undergo exchange with hydrogen atoms from the solvent or matrix. acanthusresearch.comsigmaaldrich.com Labels placed on non-exchangeable carbon positions are generally stable, whereas labels on heteroatoms (like oxygen or nitrogen) or on carbons alpha to a carbonyl group can sometimes be susceptible to exchange under certain pH conditions. acanthusresearch.com

Future Research Directions and Emerging Applications for Moexipril D4 Hydrochloride

Exploration of Moexipril-d4 Hydrochloride in Targeted Proteomics or Metabolomics Research

This compound, a deuterated form of Moexipril (B10654) Hydrochloride, holds significant potential for advancing targeted proteomics and metabolomics research. In these fields, the precise and accurate quantification of proteins and metabolites is crucial for understanding biological processes and disease mechanisms. The incorporation of deuterium (B1214612) atoms into the moexipril molecule allows it to serve as an ideal internal standard in mass spectrometry-based analytical methods. musechem.com

Stable isotope-labeled compounds, such as this compound, are chemically almost identical to their unlabeled counterparts but have a distinct mass. scispace.com This property allows them to be distinguished in a mass spectrometer. musechem.com When added to a biological sample at a known concentration, this compound can be used to accurately quantify the endogenous levels of moexipril and its metabolites. clearsynth.com This is because the deuterated standard experiences similar extraction, ionization, and fragmentation efficiencies as the non-labeled analyte, thus correcting for variations that can occur during sample preparation and analysis. clearsynth.comtexilajournal.com

The use of deuterated internal standards helps to overcome matrix effects, where other components in a complex biological sample can interfere with the measurement of the target analyte. clearsynth.com By comparing the signal intensity of the endogenous compound to that of the known amount of the deuterated standard, researchers can achieve highly accurate and precise quantification. clearsynth.com This approach is particularly valuable in drug metabolism studies, where it can provide detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of moexipril. musechem.comhwb.gov.in

Furthermore, the application of this compound is not limited to studying its own metabolic fate. It can also be employed in broader metabolomics and proteomics studies to investigate the biochemical pathways affected by the drug. By providing a reliable quantitative anchor, it can help in identifying and quantifying changes in the proteome and metabolome in response to treatment with moexipril, thereby elucidating its mechanism of action and potential off-target effects. The integration of proteomics and metabolomics data can offer a more comprehensive understanding of a drug's therapeutic effects and can aid in the discovery of new biomarkers. nih.govnih.gov

Application AreaRole of this compoundKey Advantages
Targeted Proteomics Internal standard for quantifying specific proteins or peptides affected by moexipril.- Improved accuracy and precision of protein quantification. clearsynth.com - Correction for sample preparation and analytical variability. texilajournal.com
Metabolomics Internal standard for quantifying moexipril, its metabolites, and other related small molecules.- Accurate measurement of drug and metabolite concentrations in biological fluids. clearsynth.com - Elucidation of metabolic pathways and drug-induced metabolic changes. simsonpharma.com
Pharmacokinetic Studies Tracer to study the absorption, distribution, metabolism, and excretion (ADME) of moexipril.- Detailed understanding of the drug's disposition in the body. musechem.comhwb.gov.in - Assessment of bioavailability and clearance rates. clearsynth.com

Development of Novel Analytical Techniques Leveraging Deuterium Labeling

The unique physicochemical properties of deuterium-labeled compounds like this compound are driving the development of novel and more sophisticated analytical techniques. The mass difference between deuterium and hydrogen allows for the use of mass spectrometry as a highly sensitive and specific detection method. nih.gov This has led to the refinement of techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for the analysis of deuterated compounds.

Recent advancements in mass spectrometry instrumentation, including high-resolution mass spectrometry (HRMS), have further enhanced the utility of deuterium labeling. HRMS allows for the precise determination of the mass-to-charge ratio of ions, enabling the clear differentiation of deuterated and non-deuterated compounds even in complex biological matrices. This high level of specificity minimizes the risk of interference from other molecules in the sample.

Moreover, the kinetic isotope effect (KIE), where the replacement of hydrogen with deuterium can slow down chemical reactions, is another aspect being explored in analytical method development. researchgate.net While primarily known for its impact on drug metabolism, the KIE can also influence chromatographic separation. Deuterated compounds may exhibit slightly different retention times in chromatography compared to their non-deuterated counterparts, a phenomenon that can be leveraged to achieve better separation and reduce analytical interferences. nih.gov

Researchers are also exploring the use of deuterium labeling in conjunction with other analytical technologies, such as nuclear magnetic resonance (NMR) spectroscopy. acs.org Deuterium can be used as a contrast agent in NMR, providing valuable information about the three-dimensional structure of molecules and their interactions with biological targets like proteins. clearsynth.com

Analytical TechniqueApplication of Deuterium LabelingAdvantages
Liquid Chromatography-Mass Spectrometry (LC-MS) Use of this compound as an internal standard for quantitative analysis.High sensitivity, specificity, and accuracy in complex biological samples. pharmaffiliates.com
High-Resolution Mass Spectrometry (HRMS) Precise mass determination to distinguish between deuterated and non-deuterated forms.Unambiguous identification and quantification, minimizing interferences.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and studying molecular interactions.Provides detailed information on the three-dimensional structure of molecules. clearsynth.com

Integration of this compound in Systems Pharmacology and in silico Modeling

Systems pharmacology aims to understand the effects of drugs on biological systems as a whole, integrating data from multiple levels, from molecular interactions to physiological outcomes. In silico modeling, or computer-based simulation, is a key tool in this field. This compound can play a crucial role in providing the high-quality quantitative data needed to build and validate these complex models.

By using this compound as an internal standard, researchers can obtain precise pharmacokinetic data, such as the rates of absorption, distribution, metabolism, and excretion of moexipril. simsonpharma.com This information is essential for developing pharmacokinetic/pharmacodynamic (PK/PD) models that can predict how the drug concentration in the body relates to its therapeutic effect. These models can help in optimizing dosing regimens and predicting potential drug-drug interactions.

Furthermore, metabolomics and proteomics data generated using this compound as a standard can be integrated into systems biology models. nih.govnih.gov This allows for a more comprehensive understanding of how moexipril perturbs biological networks and pathways. For example, by quantifying changes in protein expression or metabolite levels, researchers can identify the key molecular targets of the drug and understand its downstream effects.

In silico models can also be used to explore the potential impact of the kinetic isotope effect on the metabolism and efficacy of moexipril. researchgate.net By simulating the metabolic pathways, researchers can predict how deuteration might alter the formation of active or inactive metabolites, providing insights that can guide the design of new drugs with improved pharmacokinetic properties. semanticscholar.org

Broader Implications of Deuterated ACE Inhibitors in Mechanistic and Preclinical Drug Discovery

The use of deuterated angiotensin-converting enzyme (ACE) inhibitors, such as this compound, has broader implications for mechanistic and preclinical drug discovery. The insights gained from studying these compounds can be applied to the development of a new generation of drugs with improved properties. nih.gov

One of the key areas of interest is the "deuterium switch" approach, where hydrogen atoms at sites of metabolism in a drug molecule are replaced with deuterium. nih.gov This can lead to a slower rate of metabolism due to the kinetic isotope effect, which can result in a longer half-life, reduced dosing frequency, and potentially fewer side effects related to toxic metabolites. nih.gov The study of deuterated ACE inhibitors can provide valuable data on the feasibility and potential benefits of this strategy for this class of drugs.

Deuterated compounds are also invaluable tools for elucidating the mechanisms of drug metabolism and enzyme kinetics. researchgate.net By comparing the metabolism of a deuterated drug to its non-deuterated counterpart, researchers can identify the specific enzymes involved in its breakdown and the sites on the molecule that are most susceptible to metabolic attack. researchgate.net This information is crucial for understanding potential drug-drug interactions and for designing new drugs with improved metabolic stability. pharmaffiliates.com

In preclinical drug discovery, deuterated compounds can be used to investigate the relationship between drug exposure and pharmacological effect. By providing accurate measurements of drug concentrations in tissues and biological fluids, they help in establishing a clear link between the dose administered and the observed therapeutic or toxic effects. This is essential for selecting promising drug candidates for further development.

The development and application of deuterated ACE inhibitors contribute to a deeper understanding of drug action and metabolism, paving the way for the design of safer and more effective medicines. nih.gov

Q & A

Q. Methodological Approach :

  • Column Selection : Use a reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm) with a mobile phase comprising a gradient of phosphate buffer (pH 3.0) and acetonitrile. Adjust the flow rate to 1.0 mL/min to optimize peak resolution for deuterated analogs and impurities .
  • Detection : Set the DAD wavelength to 210–220 nm, as hydrochlorides often exhibit strong UV absorption in this range. Validate specificity using spiked impurity standards (e.g., morpholin-4-yl sydnonimine derivatives) .
  • Validation : Include linearity (1–120% of target concentration), precision (RSD < 2%), and accuracy (recovery 98–102%) per ICH Q2(R1). Compare results against reference standards for structural analogs (e.g., articaine impurities) to confirm method robustness .

What accelerated degradation conditions are suitable for identifying chemical degradation pathways of this compound?

Q. Experimental Design :

  • Stress Testing : Expose the compound to acidic (0.1 M HCl, 70°C), basic (0.1 M NaOH, 40°C), oxidative (3% H2O2), photolytic (ICH Q1B), and thermal (105°C) conditions for 1–14 days. Monitor degradation via HPLC-MS to track deuterium retention in degradation products .
  • Mechanistic Analysis : Use LC-HRMS to identify cleavage patterns (e.g., ester hydrolysis or morpholine ring oxidation). Compare degradation profiles with non-deuterated Moexipril Hydrochloride to assess isotope effects on stability .

How can the impact of deuterium labeling on this compound’s in vitro metabolic stability be systematically evaluated?

Q. Advanced Protocol :

  • Microsomal Assays : Incubate this compound with human liver microsomes (HLM) and NADPH. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Compare half-life (t1/2) and intrinsic clearance (CLint) with non-deuterated Moexipril to determine kinetic isotope effects (KIE) .
  • Metabolite Profiling : Use high-resolution mass spectrometry (HRMS) to identify deuterium retention in metabolites (e.g., de-esterified moieties). Assess whether deuteration alters CYP450 isoform selectivity (e.g., CYP3A4 vs. CYP2D6) .

What synthetic strategies minimize the formation of deuterium-related byproducts during this compound synthesis?

Q. Optimization Steps :

  • Deuterium Incorporation : Use deuterated starting materials (e.g., D4-labeled 4-aminopentanol) in a controlled pH environment (pH 6.5–7.5) to reduce H/D exchange side reactions. Monitor reaction progress via <sup>2</sup>H-NMR to confirm isotopic purity .
  • Purification : Apply preparative HPLC with a C18 column and 0.1% TFA in acetonitrile/water to isolate the target compound from non-deuterated analogs. Validate purity (>99.5%) using orthogonal techniques (e.g., ion chromatography for chloride content) .

How can LC-HRMS distinguish between this compound and its non-deuterated counterpart based on fragmentation patterns?

Q. Analytical Workflow :

  • Mass Spectrometry Parameters : Operate in positive ion mode with ESI source. Set resolving power >30,000 (FWHM) to differentiate isotopic clusters. Observe characteristic fragments (e.g., m/z 428.2 for deuterated parent ion vs. m/z 424.2 for non-deuterated) .
  • Data Analysis : Use software (e.g., Compound Discoverer) to compare MS<sup>2</sup> spectra. Key fragments include the loss of deuterated morpholine (Δm/z +4) and retention of deuterium in the thiophene-carboxylate moiety .

What statistical approaches resolve contradictions in pharmacokinetic data between batch formulations of this compound?

Q. Data Reconciliation :

  • Multivariate Analysis : Apply principal component analysis (PCA) to batch data (e.g., dissolution rates, impurity profiles). Identify outliers linked to synthesis variables (e.g., deuterium purity, residual solvents) .
  • Bayesian Modeling : Integrate prior data (e.g., non-deuterated bioavailability) to predict absorption variability. Validate using in vivo studies with crossover designs to isolate isotope effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.